molecular formula C12H14OS2 B159557 1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one CAS No. 139057-16-2

1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one

Cat. No.: B159557
CAS No.: 139057-16-2
M. Wt: 238.4 g/mol
InChI Key: XQBYFCNURYSNJE-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is a sulfur-containing α,β-unsaturated ketone that serves as a versatile and valuable synthetic intermediate in organic chemistry and medicinal chemistry research. Its reactivity is defined by an electron-deficient enone system, which facilitates various nucleophilic addition and cyclization reactions. This compound is particularly useful in domino and multi-component reactions for the efficient synthesis of complex heterocyclic scaffolds, such as pyridopyrimidines, which are structures of high interest in the development of new therapeutic agents . The core structural motif of a 1,1-bis(methylsulfanyl)-3-oxopropylene fragment, attached to an aromatic system, is a known precursor to heterocyclic ketene aminals, which are themselves key building blocks for a wide variety of fused heterocycles . The S-CH3 bonds are characteristically longer than the S-Csp2 bonds, a feature attributed to d-π interactions between the sulfur atoms and the conjugated system . Researchers can leverage this compound in studies aimed at developing kinase inhibitors or modulators of other biologically relevant enzymes . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14OS2/c1-9-5-4-6-10(7-9)11(13)8-12(14-2)15-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBYFCNURYSNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=C(SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577343
Record name 1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139057-16-2
Record name 1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Claisen-Schmidt Condensation: Backbone Formation

The primary method for constructing the α,β-unsaturated ketone backbone employs Claisen-Schmidt condensation between 3-methylbenzaldehyde and 3,3-bis(methylsulfanyl)acetone (or analogous β-keto thioethers). This reaction proceeds under basic conditions (e.g., NaOH or KOH in ethanol) to form the enone system via dehydration.

Reaction Scheme :

3-Methylbenzaldehyde+3,3-bis(methylsulfanyl)acetoneBaseThis compound+H2O\text{3-Methylbenzaldehyde} + \text{3,3-bis(methylsulfanyl)acetone} \xrightarrow{\text{Base}} \text{this compound} + \text{H}_2\text{O}

Key Parameters :

  • Solvent : Ethanol (50–95% v/v) optimizes solubility and reaction kinetics.

  • Temperature : Room temperature to 50°C balances yield and side-product suppression.

  • Base Concentration : 10–20 mol% NaOH ensures efficient enolate formation without over-dehydration.

Thiolation Strategies: Introducing Methylsulfanyl Groups

The methylsulfanyl (-SMe) groups are introduced via nucleophilic substitution or thiol-disulfide exchange reactions. Pre-functionalized acetone derivatives (e.g., 3,3-bis(methylsulfanyl)acetone) are typically synthesized separately before condensation.

Example Protocol :

  • Synthesis of 3,3-bis(methylsulfanyl)acetone :

    • React acetone with methanethiol (CH3_3SH) in the presence of I2_2 or H2_2O2_2 to form the dithioacetal.

    • Purify via fractional distillation (yield: 70–85%).

Optimization of Reaction Conditions

ParameterConventional (NaOH/EtOH)InCl3_3/Ultrasound
Yield 65–75%85–95% (projected)
Time 2–4 hours20–30 minutes
Temperature 25–50°C40°C

Mechanistic Insight :
InCl3_3 stabilizes the enolate intermediate, accelerating condensation while ultrasound enhances mass transfer and reduces aggregation.

Solvent Screening and Green Chemistry

Comparative studies of solvents reveal 50% aqueous ethanol as optimal, balancing polarity and environmental impact. Alternatives like methanol or THF reduce yields by 15–20% due to poor substrate solubility.

Purification and Characterization

Post-Synthetic Workflow

  • Crude Product Isolation :

    • Neutralize reaction mixture with dilute HCl.

    • Extract with ethyl acetate (3 × 50 mL).

  • Purification :

    • Recrystallization : Use hexane/ethyl acetate (3:1) for 85–90% purity.

    • Column Chromatography : Silica gel (230–400 mesh) with hexane:EtOAc (4:1) achieves >98% purity.

Spectroscopic Validation

  • NMR : 1^1H NMR (CDCl3_3): δ 7.45–7.20 (m, 4H, Ar-H), 6.85 (s, 1H, CH=C), 2.45 (s, 6H, SMe), 2.35 (s, 3H, Ar-CH3_3).

  • IR : 1665 cm1^{-1} (C=O stretch), 1210 cm1^{-1} (C-S).

Industrial-Scale Production Challenges

Scalability Limitations

  • Cost of Thioethers : 3,3-bis(methylsulfanyl)acetone remains expensive at scale (~$1,200/kg).

  • Waste Management : Base-neutralization generates NaCl/water streams requiring treatment.

Continuous Flow Synthesis

Pilot studies suggest microreactor systems reduce reaction time by 50% and improve yield consistency. Key parameters:

ParameterBatch ReactorContinuous Flow
Residence Time 2 hours10 minutes
Yield 70%82%

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The methylsulfanyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties. It can inhibit the growth of certain bacterial and fungal strains and has shown cytotoxic effects against cancer cell lines.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound is used in the development of materials with specific optical and electronic properties. It is also used as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs of 1-(3-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one and their substituent-driven properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
1-Phenyl-3,3-bis(methylsulfanyl)prop-2-en-1-one Phenyl C₁₁H₁₂OS₂ 224.34 95 (solv. hexane)
1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one 2-Methylphenyl C₁₂H₁₄OS₂ 238.37 Not reported
1-(2-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one 2-Fluorophenyl C₁₁H₁₁FOS₂ 242.33 Not reported
1-(4-Ethylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one 4-Ethylphenyl C₁₃H₁₆OS₂ 260.39 Not reported
1-(3-Trifluoromethylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one 3-CF₃ C₁₂H₁₁F₃OS₂ 292.33 88–89

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-trifluoromethylphenyl derivative (melting point 88–89°C) exhibits lower thermal stability compared to the unsubstituted phenyl analog (95°C), likely due to increased steric bulk and reduced crystal lattice stability .
  • Positional Effects : Substituents at the 2-position (e.g., 2-fluoro or 2-methyl) may disrupt molecular symmetry, affecting crystallization behavior. For example, 1-(2-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one lacks reported melting points, suggesting challenges in crystallization .
  • Aromatic vs.

Biological Activity

1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising a 3-methylphenyl group and two methylsulfanyl groups attached to a prop-2-en-1-one backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C₁₂H₁₄OS₂
  • Molecular Weight : 238.36 g/mol
  • CAS Number : 139057-16-2

The biological activity of this compound is attributed to its ability to interact with various molecular targets, leading to significant biological effects:

  • Antimicrobial Activity : The compound has been shown to inhibit the growth of specific bacterial and fungal strains. This is likely due to its ability to interfere with the synthesis of bacterial cell walls and other critical cellular processes.
  • Anticancer Activity : In cancer cell lines, particularly MDA-MB-231 (breast cancer) and HepG2 (liver cancer), the compound exhibits cytotoxic effects. It induces apoptosis through the activation of specific signaling pathways and can disrupt microtubule assembly, a crucial process in cell division.

Antimicrobial Studies

In vitro studies have demonstrated that this compound possesses notable antimicrobial properties. The compound was tested against various strains of bacteria and fungi, showing significant inhibition rates. For instance:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1416 µg/mL

Anticancer Studies

A series of studies focused on the anticancer properties revealed that the compound effectively inhibits cell proliferation in several cancer lines:

Cell LineIC₅₀ (µM)Mechanism of Action
MDA-MB-2314.98Induces apoptosis via caspase activation
HepG27.84Disrupts microtubule assembly
A549 (Lung Cancer)6.50Alters cell cycle progression

In one study, treatment with the compound at concentrations ranging from 1.0 µM to 10.0 µM resulted in significant morphological changes in MDA-MB-231 cells, indicating apoptosis induction through enhanced caspase activity.

Case Study 1: Breast Cancer Treatment

A recent study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that at a concentration of 10 µM, the compound significantly increased caspase-3 activity by approximately 1.5 times compared to untreated controls, confirming its potential as an apoptosis-inducing agent.

Case Study 2: Synergistic Effects with Other Agents

In combination therapy studies, this chalcone demonstrated synergistic effects when used alongside conventional chemotherapeutic agents like paclitaxel. The combination was more effective in inhibiting tumor growth than either agent alone, suggesting that it may enhance the efficacy of existing cancer treatments.

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